
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DFP-10825, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDK activity, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have significant biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. Additionally, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potent antiproliferative effects on cancer cells. Additionally, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer treatment. However, one limitation of using N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may target. Additionally, future research could focus on optimizing the synthesis method of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide to improve its yield and scalability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a cancer treatment in humans.
Synthesemethoden
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride with furan-2-carboxylic acid to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate and acetic acid to form a 1,2,4-oxadiazole ring. Finally, the resulting compound is reacted with 3-bromo-1-(2,3-dimethylphenyl)propan-1-one to form N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-5-3-6-13(12(11)2)18-15(21)8-9-16-19-17(20-23-16)14-7-4-10-22-14/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEBKVJXQIKORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


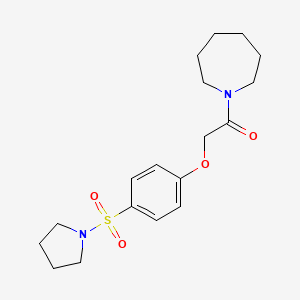
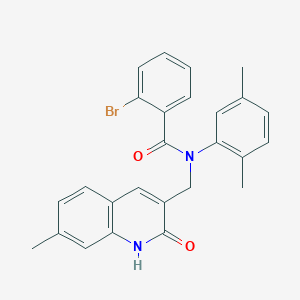



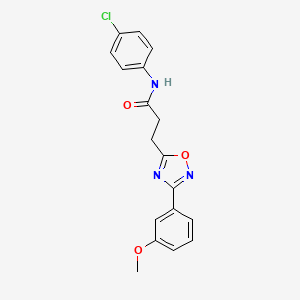

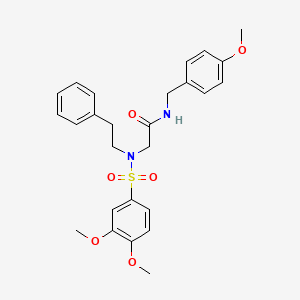
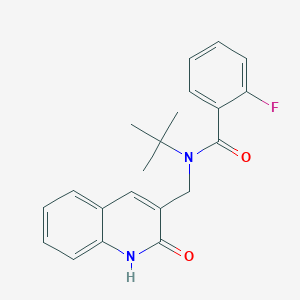
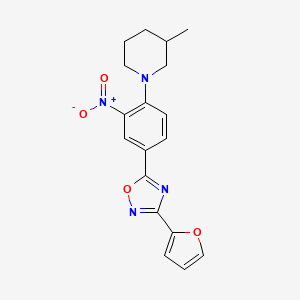
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

